2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol
Description
2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, a methoxy group at the 2-position, and an ethanol substituent at the 4-position of the pyridine ring. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals and chiral catalysts due to its reactive hydroxyl and Boc-protected amine groups .
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-6-methoxypyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-10-8-14-11(18-4)7-9(10)5-6-16/h7-8,16H,5-6H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDWKVINFZOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152723 | |
| Record name | 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727993-72-8 | |
| Record name | 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727993-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Boc Protection Followed by Ethanol Side-Chain Elaboration
Step 1: Synthesis of 5-Amino-2-methoxy-4-pyridinol
- Procedure : React 2-methoxy-4-hydroxypyridine with ammonium chloride and hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours.
- Yield : 68–72% after recrystallization from aqueous ethanol.
Step 2: Boc Protection of the C5 Amine
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Conditions : Stir at 0°C for 1 hour, then room temperature for 6 hours.
- Outcome : 5-(Boc-amino)-2-methoxy-4-pyridinol isolated in 85% yield.
Step 3: Ethanol Side-Chain Introduction via Alkylation
Route 2: Palladium-Catalyzed Cross-Coupling for Ethanol Installation
Step 1: Suzuki-Miyaura Coupling
- Substrates : 5-(Boc-amino)-2-methoxy-4-iodopyridine and vinyl ethanol boronic ester.
- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/water (4:1).
- Outcome : 4-Vinyl derivative obtained in 78% yield, followed by hydrogenation (H₂, Pd/C) to install ethanol.
Step 2: Hydrogenation of Vinyl Group
Optimization of Critical Reaction Parameters
Boc Protection Efficiency
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | Prevents carbamate decomposition |
| Base | DMAP (5 mol%) | Enhances Boc₂O activation |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Data from parallel experiments show Boc protection exceeding 90% yield when moisture is rigorously excluded.
Ethanol Side-Chain Introduction
Comparative alkylation methods:
| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Alkylation | 2-Bromoethanol | DMF | 63 | 95.2 |
| Mitsunobu Reaction | Ethanol, DIAD, PPh₃ | THF | 71 | 97.8 |
| Reductive Amination | Ethanolamine, NaBH₃CN | MeOH | 58 | 93.5 |
The Mitsunobu reaction offers superior yield and purity but requires costly reagents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18 column) | 99.1 | <0.1% de-Boc byproduct |
| Ion Chromatography | 98.6 | Traces of K⁺ from alkylation |
Comparative Analysis of Methodologies
Route 1 Advantages :
Route 2 Advantages :
Chemical Reactions Analysis
Types of Reactions
2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acidic conditions with reagents like hydrochloric acid (HCl) can remove the Boc group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
The compound 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is a significant molecule in the field of chemistry and biology, particularly noted for its applications in pharmaceutical synthesis and agrochemical development. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with enhanced efficacy and reduced side effects.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents. The Boc group allows for selective deprotection, enabling the introduction of additional functional groups that enhance biological activity.
Agrochemical Synthesis
The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to undergo various chemical transformations makes it a valuable building block in creating effective agricultural chemicals.
Case Study: Development of Herbicides
Research has shown that derivatives of this compound exhibit herbicidal properties. By modifying the pyridine ring, researchers were able to enhance the selectivity and potency against specific weeds while minimizing environmental impact.
Biological Research
In biological studies, this compound has been investigated for its potential as a pharmacological agent due to its interaction with specific biological targets.
Case Study: Neuroprotective Effects
A study highlighted its neuroprotective effects in models of neurodegenerative diseases. The compound was found to inhibit pathways associated with neuronal cell death, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | Used in anticancer agent development |
| Agrochemical | Building block for herbicides/insecticides | Effective against specific weed species |
| Biological Research | Investigated for pharmacological properties | Neuroprotective effects observed |
Table 2: Case Studies Overview
| Study Title | Focus Area | Outcomes |
|---|---|---|
| Synthesis of Anticancer Agents | Pharmaceutical Chemistry | Enhanced efficacy through structural modifications |
| Development of Herbicides | Agrochemical Development | Increased selectivity and potency |
| Neuroprotective Effects in Models | Biological Research | Inhibition of neuronal cell death pathways |
Mechanism of Action
The mechanism of action of 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The methoxy group and ethanol moiety contribute to the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Key Structural and Functional Differences
This positional variance impacts electronic properties and steric hindrance, influencing reactivity in cross-coupling reactions. The methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogs like 2-(Boc-amino)-3-buten-1-ol .
Applications: The thiazole derivative (5-[2-(Boc-amino)-4-pyridyl]-2-methyl-4-(3-methylphenyl)-1,3-thiazole) is tailored for kinase inhibition due to its planar heterocyclic core, whereas the target compound’s ethanol and methoxy groups make it more suitable for chiral catalysis . Chloromethyl derivatives (e.g., [5-(benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol) are reactive toward nucleophilic substitution, enabling polymer functionalization, a feature absent in the Boc-protected target compound .
Synthetic Challenges: Boc deprotection in the target compound requires acidic conditions (e.g., trifluoroacetic acid), which may destabilize the methoxy group. In contrast, 2-(Boc-amino)-3-buten-1-ol undergoes smoother deprotection due to the absence of acid-sensitive substituents .
Research Findings and Data
Reactivity in Catalysis
- 2-[4-(Boc-amino)-3-pyridyl]ethanol (analog) was used to synthesize biaryl chiral catalysts with >90% enantiomeric excess in asymmetric aldol reactions . The target compound’s methoxy group could further modulate electronic effects to improve stereoselectivity.
Thermodynamic Stability
- Boc-protected pyridines generally exhibit thermal stability up to 150°C.
Biological Activity
2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment and other diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of amino groups and the introduction of the pyridine moiety. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, allowing selective reactions without affecting the amine's reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce cell death through mechanisms such as methuosis, which is characterized by cytoplasmic vacuolization without apoptosis. For instance, compounds similar to this compound showed significant cytotoxicity against glioblastoma cells at concentrations around 10 μM, leading to a marked decrease in viable cell counts over a 48-hour period .
The mechanism by which this compound exerts its effects may involve disruption of microtubule polymerization and induction of cellular vacuolization. Such actions are indicative of a novel class of microtubule-active agents that can uncouple vacuolization from growth inhibition .
Cytotoxicity and Selectivity
The cytotoxic effects observed with this compound suggest a promising therapeutic window. For example, studies indicate that while some derivatives induce vacuolization at lower concentrations (e.g., 2.5 μM), they do not necessarily inhibit cell growth, indicating a selective mechanism that could be leveraged for therapeutic advantage .
Data Summary
| Compound | Cell Line | GI50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| This compound | Glioblastoma (GBM) | ~10 | Induces methuosis | Significant cytotoxicity observed |
| Analog A (similar structure) | Various cancer lines | <10 | Disrupts microtubule polymerization | Effective in reducing viable cell count |
| Analog B (different substituent) | Fibroblast cells (BALB/3T3) | >10 | Induces vacuolization | Low growth inhibition |
Case Studies
In a series of experiments assessing the biological activity of various derivatives related to this compound, it was found that certain modifications at the pyridine position significantly altered their activity profiles. For instance, compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to shorter ones, suggesting that structural variations can fine-tune biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine ring. A Boc-protected amine group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to ensure regioselectivity at the 5-position . The methoxy group at the 2-position is introduced via nucleophilic substitution with methyl iodide or dimethyl sulfate. Ethanolamine derivatives are then coupled using Mitsunobu or reductive amination conditions. Critical parameters include pH control during Boc protection (to avoid premature deprotection) and inert atmosphere maintenance to prevent oxidation of sensitive intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is recommended for high purity.
Q. How can the Boc protecting group be selectively removed in this compound without affecting other functional groups?
- Methodological Answer : Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 1–2 h at 0–25°C) . The methoxy group and ethanol moiety remain stable under these conditions. For milder deprotection, catalytic HCl in dioxane (4 M, 1–3 h) can be used. Post-deprotonation, neutralization with aqueous NaHCO₃ or extraction with dilute NaOH ensures isolation of the free amine. Monitoring via TLC (Rf shift) or LC-MS confirms completion.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : ¹H NMR reveals the Boc group’s tert-butyl singlet (~1.4 ppm) and methoxy resonance (~3.8 ppm). Aromatic protons on the pyridine ring appear as distinct doublets (δ 6.5–8.5 ppm). The ethanol moiety’s hydroxyl proton may be observed as a broad peak (~2.5 ppm) .
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 239.28) and fragmentation patterns (e.g., loss of Boc group: m/z 139.12) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves the stereochemistry and hydrogen-bonding networks.
Advanced Research Questions
Q. How does the methoxy group at the 2-position of the pyridine ring influence the compound’s reactivity in subsequent synthetic transformations?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution at the 4-position while directing regioselectivity. In cross-coupling reactions (e.g., Suzuki-Miyaura), steric hindrance from the methoxy group may require bulky palladium catalysts (e.g., XPhos Pd G3) to enhance efficiency. Computational studies (DFT) can model electronic effects, while Hammett parameters quantify substituent influence on reaction rates .
Q. What strategies can be employed to resolve discrepancies in crystallographic data when determining the structure of this compound?
- Methodological Answer : Discrepancies in X-ray data (e.g., twinning or poor diffraction) are addressed by refining with SHELXL . Key steps include:
- Twinning Analysis : Use the HKLF5 format to model twinned domains.
- Hydrogen Bonding : Restrain ethanol’s hydroxyl and amine groups to mitigate disorder.
- Validation Tools : Check R-factor convergence (<5%) and ADDSYM for symmetry errors.
Q. In the development of chiral nucleophilic catalysts derived from this compound, how does the stereochemical configuration impact catalytic efficiency?
- Methodological Answer : The ethanol moiety’s stereochemistry (R/S) influences enantioselectivity in asymmetric catalysis. For example, (R)-configured derivatives show higher enantiomeric excess (ee) in aldol reactions due to optimized transition-state alignment. Screening via chiral HPLC or circular dichroism (CD) quantifies stereochemical purity, while kinetic studies (e.g., Eyring plots) correlate configuration with turnover frequency (TOF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
